molecular formula C28H36N6O10 B8192760 MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Cat. No.: B8192760
M. Wt: 616.6 g/mol
InChI Key: SODPQQOBNODMSG-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. These conjugates are comprised of an antibody attached to a cytotoxic drug through the ADC linker. This compound is particularly significant in the field of targeted cancer therapy, where it helps deliver cytotoxic drugs specifically to cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH involves multiple steps, including peptide coupling reactions. The compound is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound include the cleaved cytotoxic drug and the peptide fragments .

Scientific Research Applications

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH has several scientific research applications, including:

Mechanism of Action

The mechanism of action of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH involves its role as a cleavable linker in antibody-drug conjugates. The compound forms a stable bond with the antibody and the cytotoxic drug. Upon reaching the target site, the linker is cleaved, releasing the cytotoxic drug to exert its effects on the cancer cells. The molecular targets and pathways involved include the specific binding of the antibody to cancer cell antigens and the subsequent internalization and cleavage of the linker .

Comparison with Similar Compounds

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is unique due to its cleavable nature, which allows for the targeted release of cytotoxic drugs. Similar compounds include:

Properties

IUPAC Name

2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODPQQOBNODMSG-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.